

# Krypton-79 in Nuclear Medicine: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Krypton-79**

Cat. No.: **B1196655**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the current understanding and potential applications of **Krypton-79** ( $^{79}\text{Kr}$ ) in nuclear medicine. While its metastable isomer, **Krypton-79m** ( $^{79\text{m}}\text{Kr}$ ), has documented applications, the direct use of  $^{79}\text{Kr}$  is not well-established in clinical practice. This report synthesizes the available information, outlines key characteristics, and provides generalized protocols to guide future research and development.

## Introduction

**Krypton-79** is a radioisotope of the noble gas krypton. While several krypton isotopes, notably Krypton-81m, are utilized in diagnostic imaging, the application of  $^{79}\text{Kr}$  remains largely unexplored in routine clinical nuclear medicine.<sup>[1]</sup> The focus of research has predominantly been on its metastable isomer,  $^{79\text{m}}\text{Kr}$ , which possesses a shorter half-life suitable for specific imaging procedures.<sup>[2][3]</sup> This document will delineate the known properties of  $^{79}\text{Kr}$  and explore its potential, alongside a discussion of its isomer,  $^{79\text{m}}\text{Kr}$ .

## Physical and Nuclear Properties

A clear understanding of the decay characteristics of  $^{79}\text{Kr}$  is essential for evaluating its potential in medical applications. The following table summarizes the key physical properties of both  $^{79}\text{Kr}$  and its isomer,  $^{79\text{m}}\text{Kr}$ .

| Property              | Krypton-79 ( $^{79}\text{Kr}$ )                       | Krypton-79m ( $^{79\text{m}}\text{Kr}$ )                                                                      |
|-----------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Half-life             | 35.04 hours                                           | 50 seconds                                                                                                    |
| Decay Mode            | Electron Capture (EC) to $^{79}\text{Br}$<br>(99.99%) | Isomeric Transition (IT) to $^{79}\text{Kr}$<br>(99.99%)<br>Electron Capture (EC) to $^{79}\text{Br}$ (0.01%) |
| Primary Photon Energy | 261.3 keV, 276.9 keV, 397.8 keV, 658.1 keV            | 129.8 keV                                                                                                     |
| Photon Abundance      | Various                                               | 27% <a href="#">[2]</a>                                                                                       |

## Production of Krypton-79m

**Krypton-79m** is produced by bombarding a bromide target with protons. The  $^{79}\text{Kr}$  parent is generated, which then decays to  $^{79\text{m}}\text{Kr}$ .

## Experimental Protocol: Production of Krypton-79m

This protocol is adapted from the methodology described for the production of  $^{79\text{m}}\text{Kr}$ .[\[3\]](#)

Objective: To produce  $^{79\text{m}}\text{Kr}$  for preclinical imaging studies.

Materials:

- Target: Nearly saturated aqueous solution of sodium bromide (NaBr) or bromoform ( $\text{CHBr}_3$ ).
- Proton source: Cyclotron capable of delivering 14-MeV protons.
- Gas delivery system: Helium gas supply, tubing.
- Radiation detection system: Gamma spectrometer.

Procedure:

- Prepare a nearly saturated solution of NaBr in water.
- Place the target solution in a suitable target holder.

- Bombard the target with 14-MeV protons.
- Continuously sweep the target with a stream of helium gas to carry away the produced krypton isotopes.
- The gas mixture, containing  $^{79m}\text{Kr}$ , is then directed to the imaging suite.
- The flow rate of the helium is adjusted to ensure that the contribution from the longer-lived  $^{79}\text{Kr}$  is minimal at the point of use.[2]

## Applications in Nuclear Medicine

### Krypton-79m: Lung Ventilation Imaging

The primary application of krypton isotopes in nuclear medicine is for lung ventilation studies. [1][2]  $^{79m}\text{Kr}$ , with its short 50-second half-life and 130-keV gamma-ray emission, is suitable for imaging the distribution of ventilated air in the lungs using a gamma camera.[2]

### Potential Applications of Krypton-79

The direct applications of  $^{79}\text{Kr}$  in nuclear medicine are not well-documented. Its 35-hour half-life is significantly longer than that of other krypton isotopes used for ventilation studies, which could lead to a higher radiation dose to the patient. However, this longer half-life could potentially be advantageous for other applications, such as:

- Perfusion Imaging: While not a standard application, a longer-lived gas could theoretically be used to assess tissue perfusion over a longer duration.
- Tracer Studies: In preclinical research,  $^{79}\text{Kr}$  could serve as a longer-lived tracer for studying gas distribution and transport in biological systems.

### Experimental Protocol: Generalized Lung Ventilation Imaging with a Radioactive Gas

This is a generalized protocol and would require significant adaptation and dosimetry calculations for use with  $^{79}\text{Kr}$ , given its longer half-life.

Objective: To visualize the distribution of ventilation in the lungs.

**Materials:**

- Radioactive gas (e.g.,  $^{79m}\text{Kr}$ ).
- Gas delivery system with a mouthpiece or mask.
- Gamma camera (e.g., Anger scintillation camera).
- Imaging acquisition and processing software.

**Procedure:**

- Position the patient in front of the gamma camera.
- Instruct the patient to breathe normally through the mouthpiece, which is connected to the gas delivery system.
- Administer the radioactive gas mixed with air for a predetermined duration.
- Acquire dynamic or static images of the chest during gas inhalation, equilibrium, and washout phases.
- Process the images to generate a visual representation of lung ventilation.

## Dosimetry

Accurate dosimetry is crucial for any new radiopharmaceutical. The radiation dose from  $^{79m}\text{Kr}$  to the lungs has been estimated to be relatively low.<sup>[3]</sup> However, due to the significantly longer half-life of  $^{79}\text{Kr}$ , the absorbed radiation dose would be a major consideration and would likely be higher, limiting its potential for routine diagnostic use. Detailed patient-specific dosimetry calculations would be essential before any clinical application of  $^{79}\text{Kr}$  could be considered.<sup>[4][5]</sup> <sup>[6]</sup>

## Visualization of Workflows Production and Delivery of Krypton-79m



[Click to download full resolution via product page](#)

Caption: Workflow for the production and delivery of **Krypton-79m** for lung imaging.

## Generalized Radiopharmaceutical Development Pathway



[Click to download full resolution via product page](#)

Caption: Generalized pathway for the development of a new radiopharmaceutical.

## Conclusion

The application of **Krypton-79** in nuclear medicine is not currently established, with research and clinical use focused on its metastable isomer, **Krypton-79m**, for lung ventilation imaging. The physical properties of <sup>79</sup>Kr, particularly its long half-life, present challenges in terms of

patient radiation dose, which may limit its utility for routine diagnostic procedures. However, its properties could be of interest for specific preclinical research applications. Further investigation, including detailed dosimetry and preclinical evaluation, would be necessary to fully assess the potential of <sup>79</sup>Kr in nuclear medicine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Radioisotopes in Medicine - World Nuclear Association [world-nuclear.org]
- 2. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Dosimetry in Radiopharmaceutical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iaea.org [iaea.org]
- To cite this document: BenchChem. [Krypton-79 in Nuclear Medicine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196655#krypton-79-applications-in-nuclear-medicine>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)